Human ELOVL6 Enzymatic Inhibition: Pyridinyl vs. Phenyl Sulfonyl Analog Comparison
ELOVL6-IN-4, bearing a pyridin-2-ylsulfonyl group, inhibits human ELOVL6 with an IC₅₀ of 79 nM [1]. In contrast, its close structural analog 3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-78-4), which substitutes the pyridine ring with a phenyl ring, has not been reported with quantitative inhibitory data, indicating a notable gap in established potency metrics [2]. Within the broader 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide class, IC₅₀ values for ELOVL6 inhibition can range from approximately 30 nM to >1,000 nM depending on the sulfonyl substituent, placing the target compound's 79 nM value in a distinct potency tier [3].
| Evidence Dimension | Human ELOVL6 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | Phenyl analog (CAS 1170321-78-4): No quantitative inhibitory data reported; Broader class range: IC₅₀ ~30 nM to >1,000 nM |
| Quantified Difference | Target compound establishes a defined IC₅₀ of 79 nM versus an undefined potency for the phenyl analog; represents the lower-mid potency range among optimized class members |
| Conditions | Recombinant human ELOVL6 expressed in Pichia pastoris SND1168 |
Why This Matters
A defined IC₅₀ of 79 nM provides a reproducible benchmark for assay validation and enables direct comparison with literature data, whereas analogs lacking reported potency introduce experimental uncertainty in study design.
- [1] BindingDB. BDBM50293789: 3-endo-(Pyridin-2-ylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide (CHEMBL549545). Human ELOVL6 IC₅₀ = 79 nM. View Source
- [2] ChemWhat Database. (3-endo)-3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-78-4). View Source
- [3] Nagase, T., et al. (2010). Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5978-5992. (Describes SAR showing IC₅₀ range across sulfonyl substituents). View Source
